molecular formula C17H20N2O B13732203 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone CAS No. 35556-74-2

2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone

Cat. No.: B13732203
CAS No.: 35556-74-2
M. Wt: 268.35 g/mol
InChI Key: WBBHJFWTAFPWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone is a complex organic compound that belongs to the class of carbazolones This compound is characterized by its unique structure, which includes a carbazole core with a pyrrolidinylmethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the carbazole core with a pyrrolidinylmethyl halide in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone can be compared with other similar compounds, such as:

    Carbazole: The parent compound with a simpler structure.

    N-alkylcarbazoles: Compounds with alkyl groups attached to the nitrogen atom of the carbazole core.

    Pyrrolidinylcarbazoles: Compounds with pyrrolidinyl groups attached to the carbazole core.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other carbazole derivatives.

Properties

CAS No.

35556-74-2

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one

InChI

InChI=1S/C17H20N2O/c20-17-12(11-19-9-3-4-10-19)7-8-15-16(17)13-5-1-2-6-14(13)18-15/h1-2,5-6,12,18H,3-4,7-11H2

InChI Key

WBBHJFWTAFPWRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.